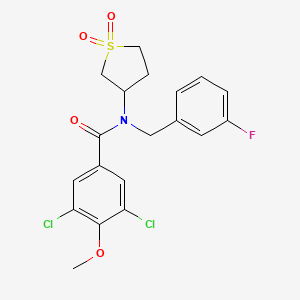![molecular formula C24H20FNO3 B11395747 3-[2-(2-Fluorophenyl)ethyl]-12-methyl-2,3,4,10-tetrahydro-1,11-dioxa-3-azatetraphen-10-one](/img/structure/B11395747.png)
3-[2-(2-Fluorophenyl)ethyl]-12-methyl-2,3,4,10-tetrahydro-1,11-dioxa-3-azatetraphen-10-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(2-Fluorophenyl)ethyl]-12-methyl-2,3,4,10-tetrahydro-1,11-dioxa-3-azatetraphen-10-one: , also known by its chemical structure C₁₉H₂₀FNO₃, is a fascinating compound with diverse applications. Let’s explore its properties and uses.
Preparation Methods
Synthetic Routes: The synthetic route for this compound involves several steps. One key step is the formation of the oxazole ring. Starting from commercially available 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone, the target compound can be synthesized with an overall yield of 32% .
Reaction Conditions: The specific reaction conditions depend on the synthetic pathway chosen. the Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for constructing carbon–carbon bonds. In SM coupling, boron reagents play a crucial role. These organoboron reagents are stable, environmentally benign, and well-suited for mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution. Its versatility makes it valuable in synthetic chemistry.
Common Reagents and Conditions:Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophilic substitution reactions with alkyl halides or acyl chlorides are common.
Major Products: The specific products formed depend on the reaction conditions. For example, reduction may yield an alcohol, while oxidation could lead to a ketone or an acid.
Scientific Research Applications
This compound finds applications across various fields:
Medicine: Investigate its potential as a drug candidate, especially considering its unique structure.
Chemistry: Explore its reactivity in other transformations.
Biology: Study its interactions with biological targets.
Mechanism of Action
The compound likely exerts its effects through interactions with specific molecular targets. For instance, it could modulate enzymes or receptors involved in cell signaling pathways. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers can compare this compound with related structures to highlight its distinct features.
Properties
Molecular Formula |
C24H20FNO3 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
10-[2-(2-fluorophenyl)ethyl]-7-methyl-9,11-dihydroisochromeno[4,3-g][1,3]benzoxazin-5-one |
InChI |
InChI=1S/C24H20FNO3/c1-15-22-17(12-20-18-7-3-4-8-19(18)24(27)29-23(15)20)13-26(14-28-22)11-10-16-6-2-5-9-21(16)25/h2-9,12H,10-11,13-14H2,1H3 |
InChI Key |
QQMBFSKHRUMBTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=O)C4=CC=CC=C43)CN(CO2)CCC5=CC=CC=C5F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-propylbutanamide](/img/structure/B11395667.png)

![6-(3-chloro-4-methoxyphenyl)-N-(4-methoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11395669.png)
![1,3-Dicyclohexyl-1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B11395683.png)
![N-(2-fluorophenyl)-6-(4-fluorophenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11395700.png)
![2,3,5-trimethyl-6-[2-(morpholin-4-yl)-2-oxoethyl]-7H-furo[3,2-g]chromen-7-one](/img/structure/B11395704.png)
![N-(2-methoxyethyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11395709.png)
![6-chloro-9-(4-methoxybenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11395711.png)
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B11395717.png)

![4-(4-ethoxy-3-methoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxy-5-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11395725.png)
![N-(4-methylbenzyl)-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B11395733.png)
![4-(3,4-diethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11395745.png)

